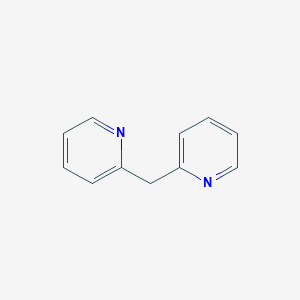

Dipyridin-2-ylmethane

Overview

Description

Dipyridin-2-ylmethane (DPM) is a type of organometallic compound which is composed of a dipyridine moiety and a methylene group. It is a white, crystalline solid that is highly soluble in water and organic solvents. DPM is used in a variety of applications, including biochemistry, chemical synthesis, and catalysis. Due to its unique properties, DPM has been studied for its potential use in a wide range of applications.

Scientific Research Applications

Ligands for Luminescent Iridium Complexes : Volpi et al. (2021) reported the synthesis of cationic heteroleptic cyclometalated iridium complexes using ether derivatives of dipyridin-2-ylmethanol. These complexes exhibit luminescence in the blue spectrum, have high quantum yield, and show good electrochemical behavior, highlighting their potential in optoelectronic applications (Volpi, Garino, Gobetto, & Nervi, 2021).

Spectra and X-ray Crystallography : Warad et al. (2018) synthesized dipyridin-2-ylmethanone oxime and studied its structure and properties through various spectroscopic techniques and X-ray crystallography. This research contributes to the understanding of the molecular structure and potential applications of this compound in coordination chemistry (Warad et al., 2018).

3d Element Complexes : Bachmann et al. (2013) described the synthesis of pentadentate bipyridine-pyridine-based ligand scaffolds that rapidly coordinate with 3d element cations. These complexes have been studied for their structures and photocatalytic activities, indicating their potential in photocatalytic water reduction applications (Bachmann, Guttentag, Spingler, & Alberto, 2013).

Catalytic Applications : Gil-Moltó and Nájera (2005) demonstrated that dipyridin-2-ylmethylamine-derived palladium chloride complexes are efficient catalysts for cross-coupling reactions. This highlights the utility of dipyridin-2-ylmethane derivatives in catalysis, particularly in alkynylation processes (Gil-Moltó & Nájera, 2005).

Synthesis of Iridium Complexes : Volpi, Garino, and Nervi (2012) explored the synthesis of organoiridium complexes containing amines and imines derived from this compound. These complexes displayed high photoemission quantum yields and stability, suggesting potential in surface functionalization (Volpi, Garino, & Nervi, 2012).

Safety and Hazards

Future Directions

While specific future directions for Dipyridin-2-ylmethane were not found in the search results, there are studies discussing the potential applications of related compounds. For instance, one study discusses the use of this compound-based ligands in the development of luminescent Ir complexes, which could have potential applications in areas such as photovoltaics, lighting, molecular sensors, biological probes, catalysis, molecular electronics, and supramolecular chemistry . Another study discusses the use of DπA 2,2′-bipyridine ligands for homoleptic copper (i)-based dyes in dye-sensitised solar cells .

Mechanism of Action

Target of Action

Dipyridin-2-ylmethane is primarily used as a ligand in the formation of luminescent iridium complexes . The compound’s primary targets are these iridium complexes, where it plays a crucial role in their formation and function .

Mode of Action

This compound interacts with its targets by acting as a chelating structure . It forms ether-based intermediates with extended electronic conjugation by inserting a π system such as phenyl, allyl, and ethynyl . This interaction results in the formation of cationic heteroleptic cyclometalated iridium complexes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation and function of luminescent iridium complexes . The compound’s interaction with these complexes results in electron delocalization and interesting new physical, electrochemical, and optical properties .

Result of Action

The result of this compound’s action is the formation of luminescent iridium complexes that exhibit high quantum yield and good electrochemical behavior . These complexes show luminescence in the blue region of the spectrum, with lifetimes between 0.6 and 2.1 μs .

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGSYTXAREMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150317 | |

| Record name | Pyridine, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-37-2 | |

| Record name | 2,2′-Methylenebis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,2'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,2'-methylenebis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

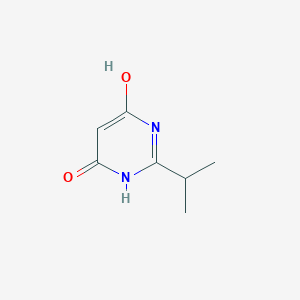

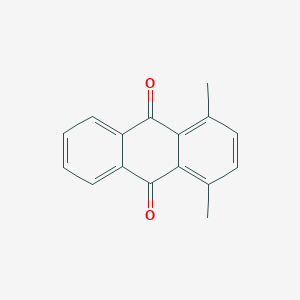

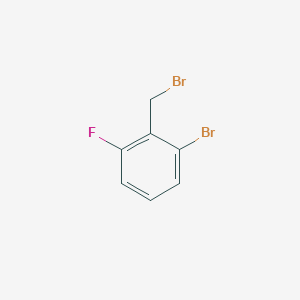

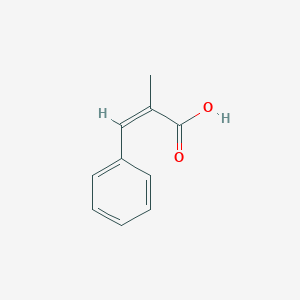

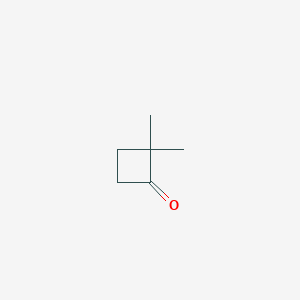

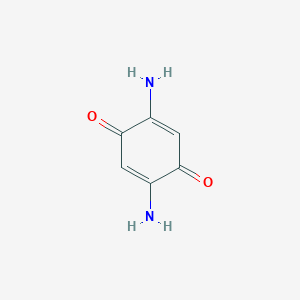

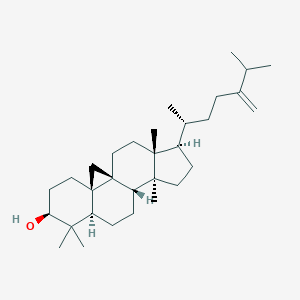

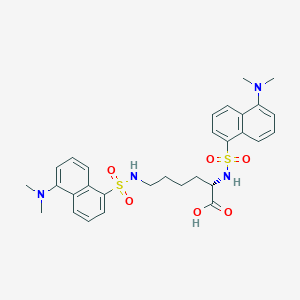

Feasible Synthetic Routes

Q1: How does the incorporation of π systems like phenyl, allyl, and ethynyl groups into the dipyridin-2-ylmethane ether ligands influence the luminescent properties of the resulting iridium complexes?

A1: The research [] demonstrates that incorporating conjugated π systems, such as phenyl, allyl, and ethynyl groups, between the this compound chelating portion and the terminal nitrogen-containing group significantly impacts the luminescence of the resulting iridium complexes. These π systems act as "molecular wires," extending the electronic conjugation within the ligand structure. This extension influences the energy levels within the complex, leading to a shift in the emitted light towards the blue region of the spectrum. Furthermore, DFT calculations confirm the significant role of these conjugated systems in dictating the optical and electrochemical properties of the final complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.